molecular formula C11H11NO3 B12858460 1-Benzoyl-4-hydroxypyrrolidin-2-one

1-Benzoyl-4-hydroxypyrrolidin-2-one

Cat. No.: B12858460
M. Wt: 205.21 g/mol
InChI Key: JLZXTPTWMGBHEU-UHFFFAOYSA-N
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Description

1-Benzoyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO4 . It belongs to the class of pyrrolidinone derivatives, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . The pyrrolidine ring is a common scaffold in pharmacologically active compounds and FDA-approved drugs, making derivatives like this one valuable for the development of novel biologically active compounds and drug candidates . Researchers value this scaffold for exploring new therapeutic agents, as pyrrolidine-based molecules have been reported to exhibit diverse activities including antifungal, antimicrobial, and insecticidal properties . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-benzoyl-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2

InChI Key

JLZXTPTWMGBHEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Mechanistic Organic Chemistry of 1 Benzoyl 4 Hydroxypyrrolidin 2 One Transformations

Mechanistic Pathways of N-Benzoylation Reactions

The introduction of a benzoyl group onto the nitrogen atom of a pyrrolidin-2-one ring is a form of N-acylation. This transformation typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the lactam ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent.

Common benzoylating agents include benzoyl chloride and benzoic anhydride. The general mechanism, often conducted under Schotten-Baumann conditions, involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-hydroxypyrrolidin-2-one attacks the carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride). This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base, which can be an added scavenger like pyridine (B92270) or even another molecule of the starting amine, removes the proton from the now positively charged nitrogen atom, yielding the neutral N-benzoylated product, 1-Benzoyl-4-hydroxypyrrolidin-2-one.

A proposed synthetic path for related structures involves a sequence of reactions including a Ugi/nucleophilic substitution followed by N-acylation to yield pyrrolopiperazine-2,6-diones. nih.gov In some synthetic strategies, catalytic methods are employed to facilitate the N-benzoylation. For instance, Preyssler-type heteropolyacids have been shown to be effective catalysts for one-pot deprotection and N-benzoylation reactions under milder conditions. tandfonline.com The reaction of N-benzoylarginine, for example, can be achieved using benzoyl chloride. nih.gov

Stereochemical Control Mechanisms in C4-Hydroxylation of Pyrrolidin-2-ones

Achieving stereocontrol at the C4 position of the pyrrolidin-2-one ring is critical for the synthesis of chiral pharmaceuticals. Both biocatalytic and traditional chemical methods have been developed to achieve high regio- and stereoselectivity.

Biocatalytic Hydroxylation: A highly effective method for producing enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones involves microbial hydroxylation. The bacterium Sphingomonas sp. HXN-200 has been identified as a useful biocatalyst for this transformation. nih.govresearchgate.net The hydroxylation of N-benzylpyrrolidin-2-one using this biocatalyst yields (S)-N-benzyl-4-hydroxypyrrolidin-2-one with excellent enantiomeric excess (>99% ee). researchgate.net The mechanism is enzymatic, relying on the specific three-dimensional structure of the enzyme's active site to orient the substrate in a way that directs the hydroxylation to one specific face of the molecule, thus ensuring high stereoselectivity. nih.govresearchgate.net

Chemical Methods for Stereocontrol: Chemical strategies often rely on substrate control, where existing chiral centers in the molecule direct the stereochemical outcome of subsequent reactions. One such approach involves the regio- and stereoselective hydroxylation of an N-Pf-4-oxoproline enolate. acs.org The subsequent stereoselective reduction of the resulting keto alcohol allows for the introduction of a cis diol with a specific configuration. acs.org The synthesis of pyrrolidine (B122466) derivatives can also be controlled through stereoselective methods starting from precursors like proline and 4-hydroxyproline (B1632879). mdpi.com Furthermore, developing divergent protocols for nucleophilic additions to chiral α-amino-β-silyloxy aldehydes allows for the selective synthesis of all possible isomeric aminodiols, which are precursors to functionalized pyrrolidines. diva-portal.org

Reaction Kinetics and Thermodynamic Profiles of Pyrrolidinone Ring Transformations

The kinetics and thermodynamics of reactions involving the pyrrolidinone ring dictate the feasibility, rate, and selectivity of these transformations. Studies have provided insight into the factors controlling these reactions.

Reaction Kinetics: The kinetics of the ring transformation of a related compound, S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methyl-isothiuronium bromide, have been studied in detail. nih.gov The transformation was found to be subject to general base, general acid, and hydroxide-ion catalysis. nih.gov The rate-limiting step was identified as the removal of a proton from a tetrahedral intermediate. nih.gov However, under certain conditions with specific amine buffers, the rate-limiting step can shift to the ring-opening of the intermediate. nih.gov This highlights how reaction conditions can fundamentally alter the kinetic profile of pyrrolidinone transformations. Another study on the Hofmann–Löffler–Freytag reaction, used to synthesize pyrrolidine rings, challenged previous assumptions by identifying the halogen atom transfer (XAT) step, not the hydrogen atom transfer (HAT), as the rate-limiting step. acs.org

Thermodynamic Profiles: Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the thermodynamic landscapes of pyrrolidinone reactions. For the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine, DFT calculations revealed that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. beilstein-journals.orgnih.gov The transformation between tautomers of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones involves a very small potential barrier (e.g., 1.0 kcal·mol⁻¹ in ethanol), indicating a rapid equilibrium. beilstein-journals.orgnih.govbeilstein-journals.org

Below is a table summarizing thermodynamic parameters calculated for a model reaction pathway for the synthesis of a pyrrolidine-2,3-dione (B1313883) derivative in an ethanol (B145695) solvent model. beilstein-journals.org

ParameterReactants to TSTS to IntermediateIntermediate to Product
ΔE (kcal·mol⁻¹) 21.3-44.8-2.3
ΔH (kcal·mol⁻¹) 21.0-44.9-2.4
ΔG (kcal·mol⁻¹) 21.4-44.7-2.2
Data sourced from DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory. beilstein-journals.org

Thermodynamic studies on the halogenation of pyrrolidinium-based cations also provide valuable data, showing that fluorination and chlorination are generally thermodynamically favorable, while some bromination reactions are not. acs.orgarxiv.org The contribution of enthalpy is typically dominant over entropy in these reactions. arxiv.org

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of reactions involving pyrrolidine derivatives. acs.orgacs.org Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction pathways, transition state geometries, and the origins of selectivity. beilstein-journals.orgacs.org

Mechanism and Selectivity Studies: DFT studies have been used to explore the chemo-, regio-, and stereoselectivities of (3+2) cycloaddition reactions of pyrrolidinone derivatives. nih.gov These calculations can predict that reactions proceed through an asynchronous one-step mechanism and can explain how substituents affect the regio- and stereochemical outcomes. nih.gov In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational results proposed a detailed mechanism and showed that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#), confirming that the reaction is under kinetic control. beilstein-journals.orgnih.govbeilstein-journals.org

For instance, the cyclization to form a pyrrolidine ring can be facilitated by protonation of a carbonyl group in an acidic medium, significantly lowering the activation energy barrier to just 11.9 kJ mol⁻¹. rsc.org Computational studies have also been applied to Pd(0)-catalyzed hydroamination reactions involving 2-pyrrolidone, revealing that the initial activation of the substrate occurs via insertion of the palladium catalyst into a C-C bond to form a metallacyclobutane intermediate. rsc.org

The table below presents calculated activation energies for key steps in a model reaction for the synthesis of a pyrrolidine-2,3-dione derivative, illustrating the power of computational chemistry to quantify reaction barriers. beilstein-journals.org

Reaction StepPathwayActivation Gibbs Free Energy (ΔG‡) in Ethanol (kcal·mol⁻¹)
Addition of Amine Path 121.4
Proton Transfer Path 124.3
Dehydration Path 137.5
Data sourced from DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory. beilstein-journals.org

These computational models are crucial for rationalizing experimental observations and for the predictive design of new catalysts and reaction conditions to achieve desired outcomes in the synthesis of complex pyrrolidine-containing molecules. acs.orgacs.org

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Conformation and Connectivity

No published ¹H, ¹³C, or 2D NMR spectroscopic data for 1-Benzoyl-4-hydroxypyrrolidin-2-one could be located. This information is crucial for confirming the connectivity of atoms and determining the conformational structure of the pyrrolidine (B122466) ring and the orientation of the benzoyl and hydroxyl substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and the characteristic fragmentation pattern for this compound, is not available in the reviewed literature. Such data would be essential for confirming the compound's molecular weight and gaining insights into its structural components through fragmentation analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound, which would identify characteristic absorption bands for its functional groups (amide carbonyl, aromatic ring, hydroxyl group, C-N bond), could not be found.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

There are no published X-ray diffraction studies for this compound. Crystal structure data is the definitive method for determining the solid-state conformation, bond lengths, bond angles, and stereochemistry of a molecule.

Chromatographic Methods for Purity Assessment and Diastereomer Separation (e.g., HPLC)

While high-performance liquid chromatography (HPLC) is a standard method for purity assessment and would be applicable for separating potential diastereomers of this chiral compound, no specific HPLC methods or chromatograms have been published for this compound. doi.orgresearchgate.net

Computational Chemistry and Molecular Modeling of 1 Benzoyl 4 Hydroxypyrrolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules. nih.govscispace.com For 1-Benzoyl-4-hydroxypyrrolidin-2-one, DFT methods can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of the molecule. arabjchem.org

The electronic properties of similar heterocyclic structures have been successfully studied using DFT. arabjchem.orgaps.org These studies often calculate key parameters that describe a molecule's reactivity and stability. scispace.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms and regions near the benzoyl group's phenyl ring may exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of different derivatives within a chemical series.

Table 1: Representative Global Reactivity Descriptors Calculated for Heterocyclic Compounds

This table is illustrative and based on typical values found in DFT studies of similar heterocyclic compounds. Actual values for this compound would require specific calculations.

ParameterSymbolFormulaTypical Calculated Value Range (eV)
HOMO EnergyEHOMO--6.0 to -8.0
LUMO EnergyELUMO--1.0 to -3.0
Energy GapΔEELUMO - EHOMO4.0 to 6.0
Electronegativityχ-(EHOMO + ELUMO)/23.5 to 5.5
Chemical Hardnessη(ELUMO - EHOMO)/22.0 to 3.0

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the pyrrolidinone ring and the rotation around the N-C bond of the benzoyl group. Conformational analysis aims to identify the most stable conformers and to map the energy landscape of their interconversion.

The five-membered pyrrolidinone ring is known to adopt non-planar conformations, typically described as envelope or twist forms, to alleviate ring strain. acs.org In an envelope conformation, four atoms are coplanar while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of substituents, such as the hydroxyl group at the 4-position, influences the preferred puckering of the ring.

Furthermore, the rotation of the benzoyl group relative to the pyrrolidinone ring introduces another degree of conformational freedom. The steric and electronic interactions between the phenyl ring and the pyrrolidinone ring will dictate the preferred rotational isomers. Studies on structurally related N-acylpiperidines have shown that pseudoallylic strain can force substituents into specific orientations to achieve greater stability. nih.gov Similar effects could be at play in this compound, influencing the orientation of the benzoyl group.

Computational methods can be used to explore the potential energy surface of the molecule, identifying local and global energy minima that correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Conformational Energy Profile for this compound

This table is illustrative. The specific conformers and their relative energies would be determined through detailed computational analysis.

ConformerPyrrolidinone Ring PuckerBenzoyl Group OrientationRelative Energy (kcal/mol)
1Envelope (C4-endo)Pseudo-equatorial0.0 (Global Minimum)
2Envelope (C4-exo)Pseudo-equatorial1.5
3TwistPseudo-axial2.8
4Envelope (C4-endo)Pseudo-axial3.5

Molecular Docking and Dynamics Simulations for Hypothesized Biological Interactions

To hypothesize how this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques are fundamental in structure-based drug design. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jptcp.com This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of a protein and scoring them based on a force field. For this compound, docking studies could be performed against various enzymes where pyrrolidinone-containing molecules have shown activity, such as neuraminidase or dipeptidyl peptidase-IV (DPP-IV). researchgate.netniscpr.res.in Such studies can identify key interactions, like hydrogen bonds between the hydroxyl or carbonyl groups and amino acid residues, or hydrophobic interactions involving the phenyl ring. nih.gov

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex over time. tandfonline.com MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding event. These simulations can confirm the stability of the binding mode predicted by docking and reveal conformational changes in the protein or ligand upon binding. nih.gov

Table 3: Example of Molecular Docking Results for a Pyrrolidinone Derivative with a Target Enzyme

This table presents hypothetical data based on typical findings in molecular docking studies of similar inhibitors.

ParameterValue/Description
Target EnzymeDipeptidyl Peptidase-IV (DPP-IV)
Predicted Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesArg125, Ser209, Tyr547, Phe357
Hydrogen Bond InteractionsHydroxyl group with Ser209; Carbonyl oxygen with Arg125
Hydrophobic InteractionsPhenyl ring with Tyr547 and Phe357
Stability in MD SimulationStable over 100 ns simulation

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Pyrrolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrrolidinone derivatives, QSAR models can be developed to predict their inhibitory potency against a specific target based on various molecular descriptors. niscpr.res.inresearchgate.net

Several QSAR methods are commonly used, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com CoMFA uses steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields to generate a correlation. tandfonline.com These 3D-QSAR models produce contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity, thus guiding the design of more potent analogs. tandfonline.com

Cheminformatics encompasses the use of computational tools to analyze and manage chemical data. nih.govneovarsity.org For libraries of pyrrolidinone derivatives, cheminformatics approaches can be used to assess their diversity, predict physicochemical properties (like solubility and lipophilicity), and filter compounds based on drug-likeness criteria. nih.govresearchgate.net These methods are essential for optimizing compound libraries and prioritizing molecules for synthesis and testing.

Table 4: Statistical Validation of QSAR Models for Pyrrolidinone Derivatives against Mcl-1 Inhibitors

Data sourced from a study on pyrrolidinone derivatives as Mcl-1 inhibitors. tandfonline.com

QSAR Modelq² (Cross-validated R²)R² (Non-cross-validated R²)R²_pred (Predictive R² for test set)
CoMFA0.6890.9990.986
CoMSIA0.6140.9230.815
HQSAR0.6030.6620.743

Future Directions and Emerging Research Avenues for 1 Benzoyl 4 Hydroxypyrrolidin 2 One

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

While classical synthetic routes to 1-Benzoyl-4-hydroxypyrrolidin-2-one exist, future efforts will likely focus on improving efficiency, sustainability, and scalability. Current methods often involve the use of reagents like benzoyl chloride in pyridine (B92270), which, while effective, present challenges for large-scale, environmentally friendly production. prepchem.com Emerging research points toward several promising avenues.

Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones has been successfully achieved using biocatalysts like Sphingomonas sp. HXN-200. researchgate.net This whole-cell system demonstrated excellent selectivity, producing (S)-N-benzyl-4-hydroxylpyrrolidin-2-one with 99% enantiomeric excess (ee). researchgate.net Adapting such biocatalytic systems for the direct hydroxylation of 1-benzoylpyrrolidin-2-one (B1583277) could provide a green and efficient route to the target molecule.

Green Chemistry Approaches: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. A greener approach has been described for the synthesis of 2-amino-2-ene-1,4-diones, which were subsequently used to produce various substituted 4-hydroxypyrrolidin-2-ones. researchgate.net Exploring a similar microwave-promoted, multi-component reaction for this compound could drastically reduce reaction times and energy consumption. Furthermore, solvent-free, room temperature procedures, such as those developed for related 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones, could be adapted to minimize solvent waste. mdpi.com

Novel Catalytic Systems: Transition-metal catalysis continues to offer new possibilities. For example, excited-state copper catalysis has been used for the [4+1] annulation of acrylamides and aroyl chlorides to produce α,β-unsaturated-γ-lactams, which are versatile precursors. nih.gov Investigating novel catalytic cycles for the construction or functionalization of the this compound core could lead to more atom-economical and scalable processes.

Synthetic StrategyKey FeaturesPotential Application to this compoundReference
Biocatalytic HydroxylationHigh regio- and stereoselectivity; mild, aqueous conditions; sustainable.Direct, enantioselective synthesis from 1-benzoylpyrrolidin-2-one. researchgate.net
Microwave-Assisted SynthesisRapid reaction times; improved yields; energy efficient.Accelerated synthesis from precursors, potentially in a one-pot reaction. researchgate.net
Solvent-Free SynthesisReduces volatile organic compound (VOC) waste; simplified workup.Environmentally benign production at room temperature. mdpi.com
Transition-Metal CatalysisNovel bond formations; high efficiency and functional group tolerance.Development of new convergent or modular synthetic routes. nih.gov

Advanced Computational Approaches for Predictive Modeling of Reactivity and Biological Interactions

Computational chemistry provides powerful tools to predict the properties of molecules like this compound, guiding synthesis and biological testing. Future research will increasingly leverage these methods to build predictive models of its reactivity and interactions with biological targets.

Quantum Mechanics (QM) and Molecular Dynamics (MD): QM methods can elucidate reaction mechanisms, such as those involved in the synthesis or metabolic degradation of the compound. acs.org MD simulations can model the conformational dynamics of the molecule in different environments (e.g., water, lipid bilayers) and predict how it binds to a protein's active site. univpm.it For example, modeling the conformational preferences of related bis-amino acid monomers derived from 4-hydroxyproline (B1632879) has enabled the design of complex molecular scaffolds. pitt.edu

Predictive Modeling of Compound-Protein Interactions: Machine learning approaches are becoming central to drug discovery. A predictive framework can be built by representing the compound as a vectorized "fingerprint" and the protein target by its amino acid sequence. biorxiv.org Using large datasets from platforms like ChEMBL, models such as random forests can predict novel compound-target interactions with a high degree of accuracy. biorxiv.org This approach could be used to screen this compound against thousands of known protein targets in silico to prioritize experimental testing.

ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Based on its structure, Lipinski's rule of five can be applied to assess the "drug-likeness" of this compound and its derivatives. plos.org More advanced models can predict potential metabolic soft spots, identifying which parts of the molecule are most likely to be modified by metabolic enzymes, a critical step in optimizing drug candidates. nih.gov

Computational MethodObjective for this compoundPotential OutcomeReference
Molecular Docking & MD SimulationPredict binding modes and affinity to potential protein targets.Identification of high-probability biological targets; rationalization of structure-activity relationships. univpm.it
Machine Learning (e.g., Random Forest)Predict bioactivity against a wide range of targets based on structural features.Discovery of novel, unexpected biological activities. biorxiv.org
Quantum Mechanics (QM)Model reaction pathways and transition states for synthesis or metabolism.Optimization of synthetic routes and prediction of metabolic fate. acs.org
Cheminformatics (ADMET Prediction)Assess drug-like properties and potential liabilities.Early-stage filtering of derivatives with poor pharmacokinetic profiles. plos.org

Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways

While the biological activity of this compound itself is not extensively documented, the activities of structurally related compounds provide a roadmap for future investigations. The core scaffold is present in molecules with diverse therapeutic effects, suggesting that it could interact with a variety of biological targets.

Anti-inflammatory and Analgesic Potential: Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have shown promise as anti-inflammatory and analgesic agents. smolecule.comtandfonline.com Future studies could investigate whether this compound or its analogs can inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases, which are involved in prostaglandin (B15479496) and leukotriene biosynthesis. google.com

Antidiabetic and Metabolic Disease Targets: Acyl ureas, which share some structural similarities, have been identified as inhibitors of glycogen (B147801) phosphorylase, a target for controlling hyperglycemia in type 2 diabetes. nih.gov Additionally, related indolin-2-one scaffolds have been shown to inhibit α-amylase and α-glucosidase, two key enzymes for carbohydrate digestion. tandfonline.com This suggests that this compound could be evaluated as a potential modulator of glucose metabolism.

Antimicrobial and Anticancer Activity: The pyrrolidinone core is found in numerous natural products with potent biological effects. For example, pyrrolizidinone antibiotics like CJ-16,264 show broad-spectrum activity against Gram-positive bacteria. researchgate.net Other derivatives have demonstrated antiproliferative activity against cancer cell lines. researchgate.net Research could explore the potential of this compound in these therapeutic areas, potentially through mechanisms like enzyme inhibition or disruption of protein-protein interactions critical for pathogen survival or tumor growth.

Integration with Chemical Biology for Deeper Functional Understanding and Phenotypic Screening

To fully understand the biological potential of this compound, it is crucial to move beyond target-based assays and embrace approaches from chemical biology, particularly phenotypic screening.

Phenotypic Drug Discovery: Phenotypic screening involves testing a compound in a cell-based or whole-organism model to identify a desired change in phenotype (e.g., cancer cell death, reduced inflammation) without a priori knowledge of the molecular target. nih.gov This approach is powerful for discovering first-in-class medicines and understanding complex disease biology. nih.gov this compound could be screened across a wide array of disease-relevant phenotypic assays, such as those measuring cell proliferation, migration, insulin (B600854) release, or neuronal network activity. nih.gov A successful "hit" from such a screen provides a starting point for optimization and subsequent target identification.

Target Deconvolution: Once a phenotypic effect is observed, the next challenge is to identify the specific molecular target(s) responsible. This can be achieved by developing a chemical probe based on the this compound structure. By attaching a reactive group or an affinity tag (like biotin), the probe can be used in techniques like activity-based protein profiling (ABPP) or affinity purification-mass spectrometry to covalently label or pull down its binding partners from cell lysates, thus revealing its mechanism of action.

Functional Genomics Integration: The functional consequences of compound treatment can be explored on a global scale by integrating phenotypic data with functional genomics. Techniques like transcriptomics (RNA-seq) or proteomics can reveal how this compound alters gene expression and protein levels within a cell. This systems-level view can provide clues about the affected signaling pathways and biological processes, offering a comprehensive understanding of the compound's functional impact long before a specific target is confirmed. nih.gov

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